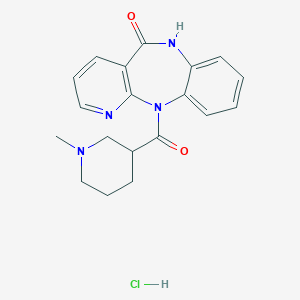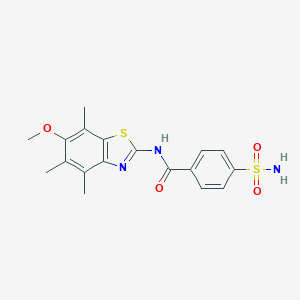
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide, also known as MMB, is a benzothiazolyl sulfonamide compound that has been extensively studied for its potential applications in scientific research. MMB is a potent inhibitor of carbonic anhydrase IX, an enzyme overexpressed in various types of cancer, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits carbonic anhydrase IX activity by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival. The decrease in bicarbonate ion production leads to a decrease in intracellular pH, which ultimately leads to decreased cancer cell proliferation and increased cancer cell death.
Effets Biochimiques Et Physiologiques
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have potent anti-cancer effects both in vitro and in vivo. In vitro studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits cancer cell proliferation and induces cancer cell death in various types of cancer cells. In vivo studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits tumor growth and increases survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potent anti-cancer effects. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to be effective in inhibiting cancer cell proliferation and inducing cancer cell death in various types of cancer cells. However, one of the limitations of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potential toxicity. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide. One direction is to further investigate the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects. Understanding the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects may lead to the development of more effective cancer therapies. Another direction is to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in combination with other anti-cancer agents. Combining N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide with other anti-cancer agents may lead to more potent anti-cancer effects and decreased toxicity. Finally, further studies are needed to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in other diseases, such as osteoporosis and glaucoma.
Méthodes De Synthèse
The synthesis of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with methyl iodide to produce 6-methoxy-4,5-dimethyl-2-iodobenzothiazole. This compound is then reacted with tert-butylamine to form 6-methoxy-4,5-dimethyl-2-(tert-butylamino)benzothiazole, which is further reacted with 4-sulfamoylbenzoyl chloride to produce N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide.
Applications De Recherche Scientifique
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been extensively studied for its potential applications in cancer therapy. Carbonic anhydrase IX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma, making it a promising target for cancer therapy. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to inhibit carbonic anhydrase IX activity, leading to decreased cancer cell proliferation and increased cancer cell death.
Propriétés
Numéro CAS |
120165-54-0 |
|---|---|
Nom du produit |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide |
Formule moléculaire |
C18H19N3O4S2 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-9-10(2)15(25-4)11(3)16-14(9)20-18(26-16)21-17(22)12-5-7-13(8-6-12)27(19,23)24/h5-8H,1-4H3,(H2,19,23,24)(H,20,21,22) |
Clé InChI |
RKUCHNWWAVEVGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Synonymes |
Benzamide, 4-(aminosulfonyl)-N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



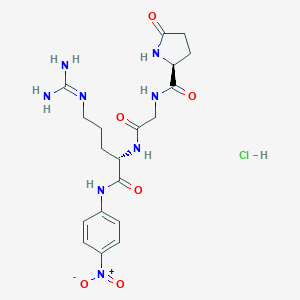
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
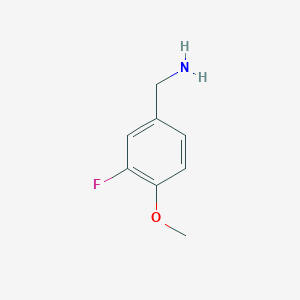
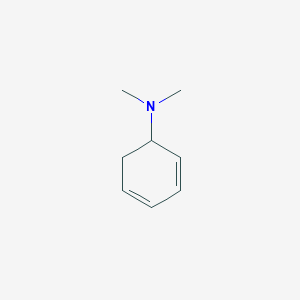
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

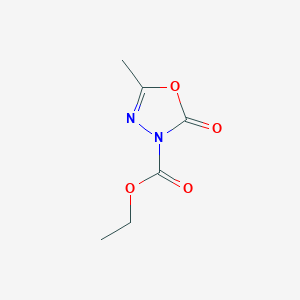

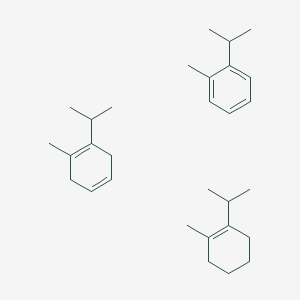

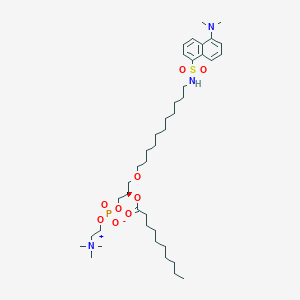
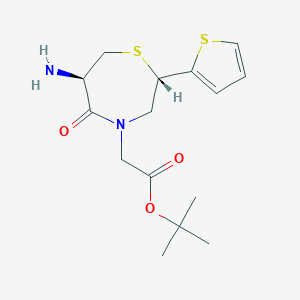
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
